molecular formula C9H16ClNO4 B1426430 Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-20-9

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1426430
M. Wt: 237.68 g/mol
InChI Key: WUBOLELHORDRIB-LEUCUCNGSA-N
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Description

The compound is a derivative of pyrrolidine, a cyclic secondary amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

A paper discusses a stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid . This could potentially be adapted for the synthesis of “Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride”, but without specific information on this compound, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the various functional groups attached to it . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties to consider would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Modifications and Biopolymer Applications

Research on biopolymers like xylan shows promising paths to new biopolymer ethers and esters with specific properties depending on the functional groups, degree of substitution, and substitution pattern. This includes the development of novel xylan esters through conversion processes involving various activating agents under specific conditions. These xylan derivatives, including esters and ethers, could be used for drug delivery applications and have potential uses as paper strength additives, flocculation aids, and antimicrobial agents due to their spherical nanoparticles and cationic properties (Petzold-Welcke et al., 2014).

Pharmacology and Stereochemistry

Studies on the stereochemistry of phenylpiracetam and its methyl derivative emphasize the relationship between the configuration of the stereocenters and biological properties. These studies reveal the pharmacological advantages of specific stereoisomers, underlining the importance of stereochemistry in the development of pharmaceuticals with enhanced biological activity. The synthesis and comparative pharmacological testing of individual enantiomers highlight the necessity of drug substance purification to achieve the most effective therapeutic outcomes (Veinberg et al., 2015).

Analytical Techniques and Environmental Impact Studies

Reviews and studies on the analysis and environmental impacts of certain compounds, such as herbicides and pharmaceuticals, illustrate the importance of sensitive and selective analytical techniques. For instance, the review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) covers the development of assays for detecting PhIP and its metabolites in various matrices, emphasizing the role of liquid chromatography coupled to mass spectrometry for qualitative and quantitative analyses (Teunissen et al., 2010).

Future Directions

Future research could focus on determining the exact structure and properties of this compound, as well as potential applications in pharmaceuticals or other areas .

properties

IUPAC Name

methyl (2S,4S)-4-propanoyloxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-3-8(11)14-6-4-7(10-5-6)9(12)13-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBOLELHORDRIB-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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